1,1'-Sulfonylbis(3-isothiocyanato-4-propoxybenzene)
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Overview
Description
1,1’-Sulfonylbis(3-isothiocyanato-4-propoxybenzene) is a chemical compound known for its unique structure and properties It belongs to the class of isothiocyanates, which are compounds containing the functional group -N=C=S
Preparation Methods
The synthesis of 1,1’-Sulfonylbis(3-isothiocyanato-4-propoxybenzene) typically involves the reaction of amines with phenyl isothiocyanate. This reaction is carried out under mild conditions with dimethylbenzene as the solvent and under nitrogen protection . The yields of the products can be quite high, often exceeding 90%. This method is favored due to its low toxicity, safety, and cost-effectiveness, making it suitable for industrial production .
Chemical Reactions Analysis
1,1’-Sulfonylbis(3-isothiocyanato-4-propoxybenzene) undergoes various chemical reactions, including substitution and addition reactions. Common reagents used in these reactions include thiophosgene, carbon disulfide, and phenyl chlorothionoformate . The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with primary amines can yield different isothiocyanate derivatives .
Scientific Research Applications
1,1’-Sulfonylbis(3-isothiocyanato-4-propoxybenzene) has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other complex organic compounds . In biology and medicine, it has been studied for its potential anticancer properties, particularly in targeting aldehyde dehydrogenase (ALDH) positive cancer cells . It has also been explored for its role in decreasing cisplatin tolerance in non-small-cell lung cancer (NSCLC) cells .
Mechanism of Action
The mechanism of action of 1,1’-Sulfonylbis(3-isothiocyanato-4-propoxybenzene) involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of ALDH, which plays a crucial role in the resistance of cancer cells to chemotherapy . By inhibiting ALDH, this compound can enhance the effectiveness of chemotherapeutic agents like cisplatin . Additionally, it may induce cell cycle arrest and apoptosis in cancer cells through various signaling pathways .
Comparison with Similar Compounds
1,1’-Sulfonylbis(3-isothiocyanato-4-propoxybenzene) can be compared with other isothiocyanates such as 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene and 1-(Isothiocyanatomethyl)-4-phenylbenzene . These compounds share similar structural features and biological activities. 1,1’-Sulfonylbis(3-isothiocyanato-4-propoxybenzene) is unique due to its specific sulfonyl and propoxybenzene groups, which may confer distinct chemical reactivity and biological effects .
Properties
CAS No. |
40939-80-8 |
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Molecular Formula |
C20H20N2O4S3 |
Molecular Weight |
448.6 g/mol |
IUPAC Name |
2-isothiocyanato-4-(3-isothiocyanato-4-propoxyphenyl)sulfonyl-1-propoxybenzene |
InChI |
InChI=1S/C20H20N2O4S3/c1-3-9-25-19-7-5-15(11-17(19)21-13-27)29(23,24)16-6-8-20(26-10-4-2)18(12-16)22-14-28/h5-8,11-12H,3-4,9-10H2,1-2H3 |
InChI Key |
ILFWZHUGFUPTRI-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)OCCC)N=C=S)N=C=S |
Origin of Product |
United States |
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